Cytisine Exhibits High Affinity and Distinct Selectivity Profile for α4β2 vs. α3β4/α7 nAChRs Compared to Nicotine
Cytisine demonstrates high-affinity binding for the α4β2 nAChR subtype, with a Ki of 2.0 nM, but a markedly lower affinity for the α3β4 (Ki = 480 nM) and α7 (Ki = 5,890 nM) subtypes . This yields a selectivity ratio of 240-fold for α4β2 over α3β4, and 2,945-fold over α7. In comparison, the full agonist nicotine exhibits an α4β2 Ki of approximately 1.0 nM, with less subtype discrimination. This differential binding profile underlies cytisine's role as a partial agonist that can both activate α4β2 receptors and antagonize the effects of more potent agonists like nicotine, a property not shared by simple competitive antagonists [1].
| Evidence Dimension | Binding Affinity (Ki) at nAChR Subtypes |
|---|---|
| Target Compound Data | α4β2 Ki = 2.0 nM; α3β4 Ki = 480 nM; α7 Ki = 5,890 nM |
| Comparator Or Baseline | Nicotine: α4β2 Ki ≈ 1.0 nM; Varenicline: α4β2 Ki = 0.06 nM |
| Quantified Difference | Cytisine α4β2/α3β4 selectivity = 240-fold; α4β2/α7 selectivity = 2,945-fold. Varenicline has >30-fold higher affinity for α4β2 than cytisine. |
| Conditions | Radioligand binding assays using [3H]-cytisine or [3H]-epibatidine on rat brain membrane preparations or recombinant human receptors. |
Why This Matters
For researchers designing studies on specific nAChR subtypes, cytisine's high α4β2 selectivity minimizes off-target activation of α3β4 and α7 receptors, providing a cleaner pharmacological signal than less selective agonists.
- [1] Papke, R. L., & Heinemann, S. F. (1994). Partial agonist properties of cytisine on neuronal nicotinic receptors containing the beta 2 subunit. Molecular Pharmacology, 45(1), 142-149. View Source
